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Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate Documentation Hub

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  • Product: Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate
  • CAS: 170421-23-5

Core Science & Biosynthesis

Foundational

The Enigmatic Antifungal: A Technical Guide to the Biological Activity of Cispentacin and the Prodrug Potential of its Methyl Ester Analogs

Abstract Cispentacin, a naturally occurring cyclic β-amino acid, presents a fascinating case in antifungal research. Despite its modest in vitro activity, it exhibits potent in vivo efficacy, particularly against pathoge...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cispentacin, a naturally occurring cyclic β-amino acid, presents a fascinating case in antifungal research. Despite its modest in vitro activity, it exhibits potent in vivo efficacy, particularly against pathogenic yeasts of the Candida genus. This technical guide delves into the core biological activities of cispentacin, its mechanism of action, and explores the theoretical and practical considerations for the development of its methyl ester analogs as potential prodrugs. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antifungal therapeutics. It is important to note that while extensive research has been conducted on cispentacin, publicly available data directly comparing its activity to that of its methyl ester analogs is limited. This guide, therefore, synthesizes established knowledge on cispentacin with fundamental principles of medicinal chemistry and prodrug design to provide a comprehensive theoretical and methodological framework.

Cispentacin: A Profile of a Promising Antifungal Agent

Cispentacin, chemically known as (1R, 2S)-2-aminocyclopentane-1-carboxylic acid, was first isolated from the culture broth of Bacillus cereus.[1][2] It is a water-soluble, amphoteric compound that has garnered significant interest due to its strong protective effects in animal models of systemic candidiasis.[1][3]

Antifungal Spectrum and Potency

Cispentacin's antifungal activity is most pronounced against Candida albicans, a common cause of opportunistic fungal infections.[3] It has also demonstrated efficacy against systemic infections caused by Cryptococcus neoformans in murine models.[3] A peculiar characteristic of cispentacin is the discrepancy between its in vitro and in vivo activities. While it shows potent therapeutic effects when administered parenterally or orally in infected mice, its activity in standard agar dilution assays is often weak.[3][4] However, when tested using turbidimetric measurements in specific media like yeast nitrogen base glucose medium, its inhibitory concentrations are more significant.[3][4]

Fungal SpeciesIn Vitro Activity (MIC µg/mL)In Vivo Efficacy (Murine Model)
Candida albicans6.3 - 50[3]Strong protection against systemic infection[1][3]
Cryptococcus neoformans>100 (agar dilution)[5]Effective against systemic infection[3]
Aspergillus fumigatus>100 (agar dilution)[5]Not reported

Table 1: Summary of the antifungal activity of cispentacin against key fungal pathogens. MIC values can vary based on the testing methodology.

Mechanism of Action: Targeting Protein Synthesis

The antifungal effect of cispentacin is not due to cell wall or membrane disruption, but rather through the targeted inhibition of protein synthesis.[6][] This is achieved through a multi-step process that begins with its active transport into the fungal cell.

  • Cellular Uptake: Cispentacin is actively transported into Candida albicans cells via amino acid permeases, with a notable affinity for the proline permease.[6][]

  • Inhibition of Prolyl-tRNA Synthetase: Once inside the cell, cispentacin acts as a competitive inhibitor of prolyl-tRNA synthetase (PRS).[6] This enzyme is crucial for attaching proline to its corresponding transfer RNA (tRNA), a vital step in protein synthesis.

  • Disruption of Macromolecule Synthesis: By inhibiting PRS, cispentacin effectively halts the incorporation of proline into newly synthesized proteins, leading to a cessation of protein and RNA synthesis, which ultimately results in a fungistatic or fungicidal effect.[6]

G cluster_extracellular Extracellular Space cluster_cell Fungal Cell Cispentacin_ext Cispentacin Permease Proline Permease Cispentacin_ext->Permease Active Transport Cispentacin_int Intracellular Cispentacin Permease->Cispentacin_int PRS Prolyl-tRNA Synthetase Cispentacin_int->PRS Inhibition Protein_synthesis Protein Synthesis Inhibition PRS->Protein_synthesis Blocks RNA_synthesis RNA Synthesis Inhibition PRS->RNA_synthesis Blocks Fungal_death Fungistatic/Fungicidal Effect Protein_synthesis->Fungal_death RNA_synthesis->Fungal_death

Caption: Proposed mechanism of action of Cispentacin.

Cispentacin Methyl Ester Analogs: A Prodrug Approach

Given the hydrophilic nature of cispentacin due to its free carboxylic acid and amino groups, its ability to passively diffuse across the lipid-rich fungal cell membrane may be limited. A common strategy in medicinal chemistry to overcome such limitations is the use of a prodrug approach. Esterification of the carboxylic acid moiety to form a methyl ester is a classic method to increase a molecule's lipophilicity.[8]

The Rationale for Methyl Esterification

The primary motivation for synthesizing methyl ester analogs of cispentacin is to enhance its cellular uptake. By masking the polar carboxylic acid group, the overall lipophilicity of the molecule is increased, which is expected to facilitate its passive diffusion across the fungal cell membrane.[3][9] Once inside the cell, the ester bond is designed to be cleaved by intracellular esterases, releasing the active cispentacin to exert its inhibitory effect on prolyl-tRNA synthetase.[6][10]

G cluster_extracellular Extracellular Space cluster_cell Fungal Cell Cispentacin_ester Cispentacin Methyl Ester (Lipophilic Prodrug) Membrane Cell Membrane Cispentacin_ester->Membrane Enhanced Passive Diffusion Cispentacin_ester_int Intracellular Prodrug Membrane->Cispentacin_ester_int Esterases Fungal Esterases Cispentacin_ester_int->Esterases Hydrolysis Cispentacin_active Active Cispentacin Esterases->Cispentacin_active PRS_inhibition Inhibition of Prolyl-tRNA Synthetase Cispentacin_active->PRS_inhibition

Caption: Proposed prodrug activation of Cispentacin Methyl Ester.

Hypothetical Biological Activity Profile

While direct experimental data is lacking, we can hypothesize the biological activity profile of a cispentacin methyl ester analog:

  • In Vitro Activity: The in vitro activity of the methyl ester analog in cell-free assays targeting prolyl-tRNA synthetase would likely be negligible, as the esterified carboxyl group is crucial for binding to the enzyme's active site. However, in whole-cell assays (like MIC testing), its activity would be contingent on the rate and efficiency of its uptake and subsequent hydrolysis to the active form by fungal esterases.[11]

  • Potential for Enhanced Potency: If the rate-limiting step for cispentacin's activity is its transport into the fungal cell, the increased lipophilicity of the methyl ester could lead to higher intracellular concentrations of the active drug, potentially resulting in lower MIC values compared to the parent compound.[8]

  • Dependence on Fungal Esterase Activity: The efficacy of the prodrug is critically dependent on the presence and activity of esterases within the target fungal species.[6][10] Fungi with low or no esterase activity would likely be resistant to the methyl ester analog.

Experimental Protocols for Evaluation

To empirically determine the biological activity of cispentacin methyl ester analogs, a series of well-defined experiments are necessary.

Synthesis of Cispentacin Methyl Ester

A standard procedure for the esterification of the carboxylic acid group of cispentacin would be as follows:

  • Protection of the Amino Group: The amino group of cispentacin must first be protected to prevent side reactions. A common protecting group is the tert-butyloxycarbonyl (Boc) group. This can be achieved by reacting cispentacin with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine in a suitable solvent such as methanol.

  • Esterification: The Boc-protected cispentacin is then dissolved in methanol. Thionyl chloride (SOCl₂) is added dropwise at 0°C. The reaction is then allowed to warm to room temperature and stirred for several hours. This reaction converts the carboxylic acid to its methyl ester.

  • Deprotection: The Boc protecting group is removed by treating the methyl ester with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

  • Purification: The final cispentacin methyl ester product is purified using techniques such as column chromatography or recrystallization. The structure and purity should be confirmed by NMR spectroscopy and mass spectrometry.

In Vitro Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A broth microdilution method is commonly used.[12][13]

  • Preparation of Inoculum: A standardized suspension of the fungal isolate (e.g., Candida albicans) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[12]

  • Serial Dilution of Compounds: Cispentacin and its methyl ester analog are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 35-37°C for 24-48 hours.[12]

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

In Vivo Efficacy in a Murine Model of Systemic Candidiasis

Animal models are crucial for evaluating the therapeutic potential of antifungal candidates.[3]

  • Infection: Immunocompetent or immunosuppressed mice are infected intravenously with a lethal dose of Candida albicans.

  • Treatment: At a specified time post-infection, groups of mice are treated with cispentacin, its methyl ester analog, or a vehicle control. Treatment can be administered via various routes (e.g., intravenous, oral).

  • Monitoring: The survival of the mice is monitored daily for a period of 14-21 days.

  • Endpoint Analysis: The primary endpoint is the survival rate. Secondary endpoints can include the fungal burden in target organs (e.g., kidneys), which is determined by homogenizing the organs and plating serial dilutions to count CFU.

CompoundIn Vitro MIC vs. C. albicans (µg/mL)In Vivo Efficacy (Survival Rate %)
Cispentacin[Experimental Value][Experimental Value]
Cispentacin Methyl Ester[Experimental Value][Experimental Value]
Fluconazole (Control)[Known Value][Experimental Value]
Vehicle ControlN/A0%

Table 2: Illustrative data table for comparing the biological activity of cispentacin and its methyl ester analog. This table should be populated with experimental data.

Conclusion and Future Directions

Cispentacin remains a compelling lead compound for the development of novel antifungal agents due to its potent in vivo efficacy and unique mechanism of action. The exploration of its methyl ester analogs as a prodrug strategy holds theoretical promise for improving its cellular uptake and potentially enhancing its therapeutic index. However, this promise must be substantiated through rigorous experimental validation. Future research should focus on the synthesis and comprehensive biological evaluation of these analogs, including detailed studies on their uptake, intracellular conversion to cispentacin, and efficacy in a range of fungal pathogens. Furthermore, investigating the spectrum of fungal esterases and their ability to activate such prodrugs will be critical for understanding the potential for broad-spectrum activity or species-specific targeting.

References

  • Oki, T., Hirano, M., Tomatsu, K., Numata, K., & Kamei, H. (1989). Cispentacin, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities. The Journal of Antibiotics, 42(12), 1756-1762. [Link]

  • Lavis, L. D. (2008). Ester prodrugs: the most common of prodrug strategies. In Prodrugs (pp. 99-126). Springer, New York, NY.
  • Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature reviews Drug discovery, 7(3), 255-270.
  • Mandal, A., Patel, M., Sheng, Y., & Mitra, A. K. (2016). Design of lipophilic prodrugs to improve drug delivery and efficacy. Current drug targets, 17(15), 1773-1798.
  • Konishi, M., Nishio, M., Saitoh, K., Miyaki, T., Oki, T., & Kawaguchi, H. (1989). Cispentacin, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure. The Journal of Antibiotics, 42(12), 1749-1755.
  • Konishi, M., Nishio, M., Saitoh, K., Miyaki, T., Oki, T., & Kawaguchi, H. (1989). Cispentacin, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure. PubMed. [Link]

  • Semantic Scholar. CISPENTACIN1; A NEW ANTIFUNGAL ANTIBIOTIC I. PRODUCTION, ISOLATION, PHYSICO-CHEMICAL PROPERTIES AND STRUCTURE. [Link]

  • Georgopapadakou, N. H. (1998). Antifungals: mechanism of action and resistance, established and novel drugs. Current opinion in microbiology, 1(5), 547-557.
  • Ohki, H., Inamoto, Y., Kawabata, K., Goto, T., Okuhara, M., & Kohsaka, M. (1991). Synthesis and antifungal activity of FR 109615 analogs. The Journal of antibiotics, 44(5), 546-548.
  • Skwarecki, A. S., & Skwarecka, M. (2025). Covalent Conjugation Strategies for Antifungal Agents: Synthetic Approaches and Therapeutic Potential. ResearchGate. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
  • Krylov, I. S., Kashemirov, B. A., Hilfinger, J. M., & McKenna, C. E. (2013). Evolution of an amino acid based prodrug approach: stay tuned. Molecular pharmaceutics, 10(2), 445-458.
  • Tunek, A., & Levin, E. (1991). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. PubMed. [Link]

  • Liederer, B. M., & Borchardt, R. T. (2006). Enzymes involved in the bioconversion of ester-based prodrugs. Journal of pharmaceutical sciences, 95(6), 1177-1195.
  • Chen, S., Wang, M., Yu, L., Shi, J., Zhang, Y., Tian, Y., ... & Li, J. (2022).
  • Luo, Y., Liu, T., Xiao, Y., Chen, Z., Chen, Q., Chen, J., ... & Zhai, Z. (2024). Synthesis and antifungal activity of arecoline derivatives containing amino acid fragments. Monatshefte für Chemie-Chemical Monthly, 1-11.
  • Kłodzińska, E., & Szeja, W. (2021).
  • Perova, T., Maltseva, E., Vasileva, E., Nizova, I., Volkova, T., Kutyakov, A., ... & Kataev, E. (2023). Permeability of New Antifungal Fluconazole Derivatives through a Lipophilic Membrane: Experiment and Modeling. Pharmaceutics, 15(1), 205.
  • ResearchGate. Prodrugs for improved lipophilicity or permeability. [Link]

  • Mandal, A., Patel, M., Sheng, Y., & Mitra, A. K. (2016). Design of lipophilic prodrugs to improve drug delivery and efficacy. Current drug targets, 17(15), 1773–1798. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Overcoming the Challenge of Hindered Secondary Amine Coupling in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The synthesis of peptides containing hindered secondary amines, such as N-methylated amino acids,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The synthesis of peptides containing hindered secondary amines, such as N-methylated amino acids, presents a significant challenge in modern peptide chemistry. The steric bulk and reduced nucleophilicity of these residues often lead to incomplete coupling reactions, resulting in deletion sequences and diminished yields. This comprehensive guide provides an in-depth analysis of the most effective coupling reagents for overcoming these synthetic hurdles. We will explore the mechanistic underpinnings of various reagent classes, offer detailed, field-proven protocols for their application, and present a comparative analysis to aid in reagent selection for your specific research needs.

The Challenge: Steric Hindrance and Reduced Nucleophilicity

The incorporation of N-alkylated amino acids, particularly N-methylated residues, is a widely employed strategy to enhance the pharmacokinetic properties of therapeutic peptides. N-methylation can confer increased metabolic stability by shielding the amide bond from enzymatic degradation, improve membrane permeability, and modulate receptor binding affinity.[1][2] However, these desirable properties come at the cost of increased synthetic difficulty.

The primary obstacle lies in the steric hindrance imposed by the methyl group on the secondary amine.[1][3] This steric bulk impedes the approach of the activated carboxylic acid, dramatically slowing the kinetics of the coupling reaction. This is particularly problematic in solid-phase peptide synthesis (SPPS), where reaction times are often standardized. The reduced nucleophilicity of the secondary amine further exacerbates the issue, making amide bond formation a kinetically challenging step.[3] Consequently, standard coupling protocols often result in incomplete reactions, leading to the accumulation of deletion sequences that are difficult to separate from the target peptide, ultimately lowering the final yield and purity.[3]

Classes of Coupling Reagents for Hindered Systems

To address the challenges of coupling to hindered secondary amines, a variety of highly efficient coupling reagents have been developed. These can be broadly categorized into uronium/aminium salts and phosphonium salts.

Uronium/Aminium Salts: The Powerhouses of Peptide Synthesis

Uronium and aminium salts are among the most popular and effective coupling reagents in peptide synthesis.[4] They react with a carboxylic acid to form a highly reactive active ester, which then readily acylates the amine.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is widely regarded as one of the most powerful coupling reagents, especially for difficult sequences and sterically hindered amino acids.[5][6][7] Its efficacy stems from the formation of a highly reactive OAt-active ester.[8][9] The pyridine nitrogen in the HOAt moiety is thought to provide neighboring group participation, stabilizing the transition state and accelerating the coupling reaction.[8]

Mechanism of HATU Action:

HATU_Mechanism RCOOH R-COOH RCOO_minus R-COO⁻ RCOOH->RCOO_minus Deprotonation Base Base (e.g., DIPEA) Isouronium O-acyl(tetramethyl)isouronium salt (unstable) RCOO_minus->Isouronium Nucleophilic Attack HATU HATU HATU->Isouronium OAt_ester OAt-active ester (highly reactive) Isouronium->OAt_ester Displacement TMU Tetramethylurea Isouronium->TMU Liberation HOAt_minus HOAt⁻ HOAt_minus->Isouronium Peptide Peptide Bond (R-CO-NR'R'') OAt_ester->Peptide Acylation Amine R'-NHR'' (Hindered Amine) Amine->OAt_ester SPPS_Workflow Start Start with Resin-Bound Peptide Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Coupling Reaction (Add activated AA to resin) Wash1->Coupling Pre_activation Pre-activate Amino Acid (AA, Coupling Reagent, Base in DMF) Pre_activation->Coupling Wash2 Wash with DMF Coupling->Wash2 Monitoring Monitor Completion (e.g., Kaiser Test) Wash2->Monitoring Repeat Repeat Cycle Monitoring->Repeat Repeat->Deprotection Next Amino Acid End Final Deprotection and Cleavage Repeat->End Final Amino Acid

Caption: General workflow for a single coupling cycle in SPPS.

Protocol for HATU Coupling
  • Resin Preparation: Swell the resin-bound peptide in dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Pre-activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) in DMF. Allow the mixture to stand for a few minutes. [5]5. Coupling: Add the pre-activated amino acid solution to the resin and agitate for 1-2 hours. For particularly difficult couplings, extended reaction times or a second coupling may be necessary. 6. Monitoring: Monitor the reaction for completion using a qualitative method like the Kaiser test.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol for COMU Coupling

The protocol for COMU is similar to that of HATU, with the key difference being the amount of base required. COMU can be effective with only 1 equivalent of base. [10]

  • Resin Preparation and Deprotection: Follow steps 1-3 from the HATU protocol.

  • Pre-activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), COMU (3-5 equivalents), and DIPEA (3-5 equivalents) in DMF.

  • Coupling and Monitoring: Follow steps 5-7 from the HATU protocol. Elevated temperatures (up to 75°C) can significantly improve coupling efficiency with COMU for hindered residues. [11]

Protocol for TCFH/NMI Coupling
  • Resin Preparation and Deprotection: Follow steps 1-3 from the HATU protocol.

  • Activation and Coupling: To the resin-bound amine in a suitable solvent (e.g., acetonitrile), add the carboxylic acid (1.5-2 equivalents), TCFH (1.5-2 equivalents), and N-methylimidazole (NMI) (3-4 equivalents). [12]3. Reaction: Agitate the mixture at room temperature until the reaction is complete.

  • Washing: Wash the resin thoroughly with the reaction solvent and then DMF.

Troubleshooting and Best Practices

  • Incomplete Coupling: If a coupling reaction is incomplete, consider a second coupling with fresh reagents, increasing the reaction time, or elevating the temperature. [11]* Guanidinylation: To minimize this side reaction with uronium reagents, use a slight excess of the carboxylic acid relative to the coupling reagent. [13]* Solvent Choice: While DMF is the most common solvent, alternatives like N-methyl-2-pyrrolidone (NMP) or greener solvents such as 2-methyltetrahydrofuran (2-MeTHF) can be beneficial, especially with COMU. [10]* Sequence-Specific Challenges: For peptides prone to aggregation, consider incorporating pseudoproline dipeptides or using chaotropic salts. [14]

Conclusion

The successful synthesis of peptides containing hindered secondary amines is achievable with the appropriate selection and application of high-efficiency coupling reagents. While HATU remains a robust and reliable choice, newer reagents like COMU offer comparable or superior performance with an improved safety profile. For particularly challenging couplings, in situ acid halide formation using reagents like TCFH provides a powerful alternative. By understanding the mechanisms of these reagents and employing optimized protocols, researchers can confidently incorporate N-alkylated amino acids to enhance the therapeutic potential of their peptide candidates.

References

  • Should My Peptide Be Methylated?. LifeTein. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry. YouTube. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

  • N-methylation in amino acids and peptides: Scope and limitations. PubMed. [Link]

  • HATU. Wikipedia. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry. [Link]

  • Ynamide Coupling Reagents: Origin and Advances. PMC. [Link]

  • TCFH. Wikipedia. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances (RSC Publishing). [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

  • TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. ResearchGate. [Link]

  • TCFH [207915-99-9]. Aapptec Peptides. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Challenging SPPS: Difficult Sequences And Side Reactions. Gyros Protein Technologies. [Link]

Sources

Application

reductive amination synthesis of 2-aminocyclopentanecarboxylic acid esters

This Application Note provides a high-fidelity guide for the synthesis of 2-aminocyclopentanecarboxylic acid (ACPC) esters , specifically focusing on reductive amination strategies. ACPC derivatives, particularly the cis...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a high-fidelity guide for the synthesis of 2-aminocyclopentanecarboxylic acid (ACPC) esters , specifically focusing on reductive amination strategies.

ACPC derivatives, particularly the cis-isomer (related to the antifungal agent cispentacin ), are critical pharmacophores in peptide foldamer chemistry and drug design. However, the reductive amination of


-keto esters like ethyl 2-oxocyclopentanecarboxylate presents unique challenges due to competing tautomerization and stereochemical lability.

Part 1: Mechanistic Insight & Strategic Analysis

The -Keto Ester Paradox

Direct reductive amination of


-keto esters is significantly more complex than that of simple ketones.
  • Tautomeric Interference: Ethyl 2-oxocyclopentanecarboxylate exists in a dynamic equilibrium between its keto and enol forms. The enol form is nucleophilic, resisting the nucleophilic attack of the amine required to form the imine intermediate.

  • Chemoselectivity: Standard reducing agents (e.g.,

    
    ) in protic solvents often reduce the ketone directly to the alcohol (hydroxy ester) faster than the imine forms, leading to low yields of the amine.
    
  • Stereocontrol: The target biological activity often resides in the cis-isomer ((1R, 2S) or (1S, 2R)). However, thermodynamic control typically favors the trans-isomer to minimize steric strain between the carboxylate and amino groups.

The Solution: To achieve high conversion and stereocontrol, the reaction must be decoupled into two distinct phases: forced imine/enamine formation (using azeotropic water removal) followed by controlled reduction (using a proton-donating solvent system).

Part 2: Visualizing the Reaction Pathway

The following diagram illustrates the high-selectivity route using a chiral auxiliary (LePlae/Vertex methodology), which is the industry standard for generating enantiopure ACPC esters.

ACPC_Synthesis Start Ethyl 2-oxocyclopentanecarboxylate (Beta-Keto Ester) Intermediate Enamine/Imine Intermediate Start->Intermediate Toluene, Reflux (-H2O Azeotrope) Auxiliary (S)-(-)-α-Methylbenzylamine Auxiliary->Intermediate Reduction Reductive Step (NaBH4 / Isobutyric Acid) Intermediate->Reduction Stereoselective Hydride Attack CisProduct Cis-Amino Ester (Kinetic Product) Reduction->CisProduct Major Isomer (Chelation Control) TransProduct Trans-Amino Ester (Thermodynamic Product) Reduction->TransProduct Minor Isomer

Figure 1: Stereoselective reductive amination pathway via chiral auxiliary. The use of isobutyric acid during reduction is critical for favoring the cis-diastereomer.

Part 3: Experimental Protocols

Method A: Stereoselective Synthesis (The "Vertex" Protocol)

Best for: Generating enantiopure cis-ACPC esters for drug development.

Reagents:

  • Ethyl 2-oxocyclopentanecarboxylate (1.0 equiv)[1]

  • (S)-(-)-

    
    -Methylbenzylamine (1.05 equiv)
    
  • Sodium Borohydride (

    
    ) (2.0 equiv)
    
  • Solvents: Toluene (anhydrous), Isobutyric acid.[2][3]

Step-by-Step Protocol:

  • Imine Formation (Dehydration):

    • Charge a reaction vessel equipped with a Dean-Stark trap with Ethyl 2-oxocyclopentanecarboxylate (e.g., 50 g) and Toluene (350 mL).

    • Add (S)-(-)-

      
      -Methylbenzylamine (1.05 equiv).
      
    • Heat to reflux (

      
      ) for 3–5 hours. Monitor water collection in the trap.
      
    • Critical Checkpoint: The reaction is complete when water evolution ceases. The solution should turn a deep yellow/orange, indicating enamine formation.

    • Concentrate the toluene solution under reduced pressure to remove roughly 50% of the solvent, ensuring the intermediate remains in solution.

  • Stereoselective Reduction:

    • Cool the concentrated enamine solution to

      
      .[4]
      
    • In a separate vessel, prepare a solution of

      
       suspended in Isobutyric acid  (Note: This is an exothermic preparation; add hydride slowly to the acid with cooling).
      
    • Cannulate the enamine solution into the borohydride/acid mixture slowly, maintaining internal temperature

      
      .
      
    • Mechanistic Note: Isobutyric acid acts as both solvent and proton source, activating the imine while the bulky carboxylate directs hydride attack, favoring the cis configuration.

  • Workup & Hydrolysis:

    • Quench the reaction with water. Basify with aqueous NaOH to extract the free amine into Ethyl Acetate.

    • Evaporate solvent.[5] The residue is the N-protected amino ester.

    • De-protection (Hydrogenolysis): Dissolve the residue in Ethanol/Acetic Acid. Add

      
       (10% w/w) and stir under 
      
      
      
      atmosphere (1–5 atm) for 12 hours to cleave the chiral auxiliary.
    • Filter catalyst and concentrate to yield Ethyl 2-aminocyclopentanecarboxylate.

Method B: Direct Racemic Synthesis (General Purpose)

Best for: Rapid generation of racemic scaffolds or when stereochemistry is not the primary constraint.

Reagents:

  • Ethyl 2-oxocyclopentanecarboxylate[1][2][6]

  • Ammonium Acetate (

    
    ) (5.0 equiv)
    
  • Sodium Cyanoborohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Methanol.

Protocol:

  • Dissolve the keto ester in Methanol (0.5 M).

  • Add Ammonium Acetate and stir at room temperature for 1 hour. (Allows equilibrium formation of the iminium species).

  • Add

    
     in one portion.
    
  • pH Control: Verify pH is ~6.0. If too basic, add glacial acetic acid dropwise.

  • Stir for 16–24 hours.

  • Quench: Acidify with concentrated HCl to pH < 2 (destroys excess hydride) and stir for 30 mins.

  • Isolation: Basify to pH > 10 with solid KOH, extract with Dichloromethane (DCM).

Part 4: Comparative Data & Troubleshooting

Reducing Agent Performance Matrix
Reducing AgentSolvent SystemSelectivity (Cis:Trans)YieldNotes

EthanolLow (Mixed)<30%Not Recommended. Reduces ketone to alcohol rapidly.

MeOH / AcOHModerate (~60:40)65-75%Robust for racemic synthesis. Toxic cyanide waste.

DCE / DCMModerate70-80%Good for secondary amines; slower for ammonia.

/ Isobutyric Acid
Toluene (Azeotropic)High (>90:10) >85% Gold Standard. Requires two-step protocol.
Troubleshooting Guide
  • Problem: Low yield; isolation of hydroxy-ester byproduct.

    • Cause: Direct reduction of the ketone occurred before imine formation.

    • Fix: Switch to Method A. You must drive the equilibrium to the imine/enamine by removing water (Dean-Stark or molecular sieves) before adding the reducing agent.

  • Problem: Product is an oil that won't crystallize.

    • Cause: Mixture of diastereomers prevents lattice formation.

    • Fix: Convert the crude amine to the Hydrochloride salt (add HCl in Dioxane). The cis-amino ester HCl salt often precipitates more readily than the free base.

  • Problem: Loss of stereochemistry during workup.

    • Cause: Epimerization at the

      
      -carbon. The hydrogen at the C1 position (alpha to the ester) is acidic.
      
    • Fix: Avoid strong bases (NaOEt) and prolonged heating during workup. Use mild bases like

      
       or rapid extraction with cold NaOH.
      

References

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid. Source: Journal of Organic Chemistry (via PMC/ACS). Context: Describes the "Vertex" protocol using isobutyric acid and chiral amines for high stereocontrol. URL:[Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. Source: Chemical Reviews (ACS). Context: Comprehensive review of reductive amination mechanisms, including beta-keto ester challenges. URL:[Link]

  • Process for the Reductive Amin

    
    -Keto Carboxylic Acids. 
    Source: Google Patents (WO2012028721A1).
    Context: Industrial protocols for related keto-acid aminations.[7]
    URL:
    
  • Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives. Source: Journal of the American Chemical Society.[8] Context: Discusses the structural importance of ACPC in foldamers and beta-peptides. URL:[Link]

Sources

Method

Macrocyclization Strategies for Beta-Peptides Containing ACPC

Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Structural Biologists Executive Summary This guide details the strategic design and experimental execution of macrocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Structural Biologists

Executive Summary

This guide details the strategic design and experimental execution of macrocyclization for beta-peptides containing trans-2-aminocyclopentanecarboxylic acid (ACPC). ACPC is a rigid, cyclic


-amino acid that strongly induces 12-helix secondary structures. Macrocyclization of these foldamers is a high-value strategy to lock bioactive conformations, enhance proteolytic stability, and improve membrane permeability.

This protocol focuses on the Head-to-Tail Cyclization of ACPC-rich oligomers, the most robust method for creating stable beta-peptide foldamers. It addresses specific challenges imposed by the steric bulk of the cyclopentane ring and the unique folding propensities of the 12-helix.

Strategic Framework: The ACPC Advantage

Before initiating synthesis, it is critical to understand the structural physics of the target molecule.

  • The 12-Helix: Homooligomers of ACPC and mixed

    
    -peptides containing ACPC adopt a defined 12-helix conformation (defined by H-bonds between C=O(
    
    
    
    ) and NH(
    
    
    )).[1]
  • Ring Size constraints: Unlike

    
    -peptides, where cyclic pentamers are common, ACPC-containing 
    
    
    
    -peptides require careful ring sizing.
    • Cyclic Hexamers: The thermodynamic "sweet spot." They accommodate the 12-helical turn geometry with minimal strain.

    • Cyclic Tetramers: Possible but highly constrained; often require alternating stereochemistry or specific linkers.

  • The "Foldamer" Effect: Cyclization should reinforce, not fight, the intrinsic folding propensity. For ACPC, the pre-organized backbone facilitates cyclization by bringing termini into proximity (the "pre-organization effect"), often resulting in higher cyclization yields than flexible

    
    -peptides.
    

Experimental Workflow Visualization

The following diagram outlines the decision process and workflow for synthesizing cyclic ACPC


-peptides.

ACPC_Cyclization_Workflow Start Target Design (ACPC-containing Beta-Peptide) Resin_Select Resin Selection: 2-Chlorotrityl Chloride (2-CTC) Start->Resin_Select Head-to-Tail Strategy SPPS Linear Precursor Synthesis (Fmoc-SPPS) Resin_Select->SPPS Cleavage Mild Acid Cleavage (1% TFA in DCM) Retain Side-Chain Protecting Groups SPPS->Cleavage Complete Sequence Activation Activation Strategy: HATU / HOAt / DIPEA Cleavage->Activation Linear Peptide (Protected) Cyclization Solution Phase Cyclization High Dilution (< 1 mM) Solvent: DMF or DCM Activation->Cyclization Slow Addition Workup Deprotection (95% TFA) & HPLC Purification Cyclization->Workup Analysis Characterization: CD (12-Helix Signature) NMR / MS Workup->Analysis

Caption: Workflow for the synthesis of cyclic ACPC-containing beta-peptides via solution-phase head-to-tail cyclization.

Detailed Protocol: Head-to-Tail Cyclization

Phase A: Synthesis of Linear Precursor (Fmoc-SPPS)

Objective: Synthesize the linear


-peptide sequence with a free N-terminus and a free C-terminus, while keeping side-chain protecting groups (if any) intact.

Critical Reagent Choice:

  • Resin: 2-Chlorotrityl Chloride (2-CTC) resin .[2]

    • Reasoning: This acid-labile resin allows cleavage of the peptide from the solid support using very mild acid (1% TFA), which leaves side-chain protecting groups (e.g., Boc, tBu) intact. This is essential for preventing side reactions during the subsequent cyclization step.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP .

    • Reasoning: ACPC is sterically hindered. Standard DIC/HOBt coupling is often too slow. HATU provides the high reactivity needed to drive coupling to completion.

Protocol Steps:

  • Loading: Load the first Fmoc-

    
    -amino acid onto 2-CTC resin in DCM with DIPEA (4 eq). Capping with methanol is required to block unreacted chloride sites.
    
  • Elongation:

    • Deprotection: 20% Piperidine in DMF (

      
       min).
      
    • Coupling: 3 eq Fmoc-ACPC (or other

      
      -AA), 2.9 eq HATU, 6 eq DIPEA in DMF. Reaction time: 2–4 hours  (longer than standard 
      
      
      
      -peptides).
    • Note: Monitor difficult couplings (e.g., ACPC-to-ACPC) using the Kaiser test or Chloranil test.

  • Final Deprotection: Remove the N-terminal Fmoc group while the peptide is still on the resin. Wash thoroughly with DCM.

Phase B: Mild Cleavage
  • Treat resin with 1% TFA in DCM (

    
     min).
    
  • Filter directly into a flask containing 10% pyridine in methanol (to neutralize TFA immediately and prevent premature side-chain deprotection).

  • Concentrate under reduced pressure. The result is the side-chain protected linear peptide with free N- and C-termini.

Phase C: Solution-Phase Macrocyclization

Objective: Form the peptide bond between the N- and C-termini.

The "Pseudo-Dilution" Principle: To favor intramolecular cyclization (ring formation) over intermolecular oligomerization (chain lengthening), the reaction must be performed at high dilution .

Protocol Steps:

  • Solvent System: Use anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane). DMF is preferred for solubility of longer

    
    -peptides.
    
  • Concentration: Dissolve the linear precursor to a final concentration of 0.5 mM to 1.0 mM .

    • Calculation: For 100 mg of peptide (MW ~800), use ~125–250 mL of solvent.

  • Activation Cocktail:

    • Add HOAt (3 eq) and HATU (3 eq).

    • Add DIPEA (6 eq).[3]

    • Expert Tip: Add the peptide solution slowly (dropwise over 1-2 hours) to a stirred solution of the coupling reagents to maintain an effectively lower instantaneous concentration.

  • Reaction: Stir at room temperature for 12–24 hours.

  • Monitoring: Monitor by HPLC/MS. The cyclic product typically elutes later than the linear precursor on RP-HPLC due to the loss of the polar charged termini and the formation of a hydrophobic patch.

Phase D: Global Deprotection & Purification
  • Evaporate DMF (high vacuum).

  • Treat the residue with 95% TFA / 2.5% TIS / 2.5% H2O for 2–3 hours to remove side-chain protecting groups.

  • Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC (C18 column, Water/Acetonitrile gradient).

Characterization of ACPC Foldamers

Verifying the structure of ACPC


-peptides requires specific analytical markers.
Circular Dichroism (CD)

The 12-helix has a distinct CD signature different from


-helices.
  • Signature: A maximum (positive peak) at ~205 nm and a minimum (negative peak) at ~220 nm .

  • Interpretation: A strong signal intensity in these regions confirms the rigid 12-helical scaffold is intact within the macrocycle.

NMR Spectroscopy[3][4][5][6][7][8][9]
  • NOE Patterns: Look for characteristic

    
     and long-range NOEs between residues 
    
    
    
    and
    
    
    that confirm the 12-helix hydrogen bonding network.
  • Symmetry: Cyclic homooligomers (e.g., cyclo-ACPC

    
    ) may show simplified spectra due to rotational symmetry if the sequence is repetitive.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oligomerization (Dimers/Trimers) Concentration too high.Reduce concentration to < 0.5 mM. Use syringe pump for slow addition of peptide to coupling agents.
Incomplete Coupling (Linear SM remains) Steric hindrance of ACPC.Switch to stronger coupling agents (e.g., COMU or PyAOP). Increase temperature to 40°C (caution: check for epimerization).
Poor Solubility Aggregation of

-sheets.
Add chaotropic salts (LiCl) to the cyclization mixture or use HFIP/DCM mixtures (if compatible with reagents).
Epimerization Over-activation of C-terminus.Use HOAt as an additive (suppresses racemization better than HOBt). Ensure base (DIPEA) is not in large excess (>10 eq).

References

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta.[4] Link

  • Appella, D. H., et al. (1999). "Beta-peptide foldamers: robust helix formation in a new family of beta-amino acid oligomers." Journal of the American Chemical Society. Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Woll, M. G., et al. (2002). "Inhibition of protein-protein interactions with beta-peptide foldamers." Journal of the American Chemical Society. Link

  • Seebach, D., & Gardiner, J. (2008). "Beta-peptidic peptidomimetics." Accounts of Chemical Research. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization During Methyl Ester Saponification

Welcome to the technical support center for navigating the challenges of methyl ester saponification while preserving stereochemical integrity. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges of methyl ester saponification while preserving stereochemical integrity. This guide is designed for researchers, scientists, and drug development professionals who encounter the critical issue of racemization at α-chiral centers during this common deprotection step. Here, we will delve into the mechanistic underpinnings of this problem and provide actionable troubleshooting strategies and frequently asked questions to ensure your chiral molecules remain enantiomerically pure.

Introduction: The Challenge of α-Racemization

Saponification, the hydrolysis of an ester using a base, is a fundamental transformation in organic synthesis. However, when the ester p[1]ossesses a stereocenter at the α-position to the carbonyl group, the reaction is often plagued by a detrimental side reaction: racemization. This loss of stereochemic[2][3][4]al information is a significant concern in pharmaceutical and fine chemical synthesis, where the biological activity of a molecule is often dictated by its specific enantiomeric form.

The underlying cause of racemization is the acidity of the α-proton. In the presence of a base[5], this proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent protonation of[2][3] this intermediate can occur from either face, leading to a mixture of enantiomers and a loss of optical activity. This guide will equip you[2][6] with the knowledge to mitigate and prevent this unwanted outcome.

Troubleshooting Guide: Addressing Racemization in Your Experiments

This section is structured in a question-and-answer format to directly address common issues encountered during methyl ester saponification of α-chiral compounds.

Q1: My chiral carboxylic acid product is showing significant racemization after saponification with NaOH/KOH. What are the primary factors contributing to this?

A1: Significant racemization with strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is a common issue and can be attributed to several factors:

  • Reaction Temperature: Higher temperatures accelerate the rate of both saponification and the competing enolization-racemization pathway. The longer the substrate is exposed to basic conditions at elevated temperatures, the greater the extent of racemization.

  • Reaction Time: Prolonged reaction times, even at lower temperatures, increase the opportunity for the enolate to form and equilibrate, leading to racemization.

  • Base Strength and Concentration: Strong bases like NaOH and KOH readily deprotonate the α-carbon, promoting the formation of the planar enolate intermediate that leads to racemization. High concentrations of th[3][5]e base can further exacerbate this issue.

  • Solvent Choice: The polarity of the solvent can influence the rate of racemization. Polar aprotic solvents can increase the basicity of the hydroxide, potentially leading to more rapid enolate formation.

Q2: How can I modify my standard saponification protocol to minimize racemization?

A2: To minimize racemization, the goal is to favor the rate of saponification over the rate of enolization. This can be achieved by carefully controlling the reaction conditions.

Low-Temperature Saponification

Operating at lower temperatures is a primary strategy to suppress racemization. The activation energy for[7][8][9][10] enolate formation is often higher than that for nucleophilic acyl substitution, meaning that lowering the temperature will disproportionately slow down the racemization pathway.

Table 1: Effect of Temperature on Racemization

Temperature (°C)BaseTime (h)% Racemization (Example)
501M NaOH235%
25 (Room Temp)1M NaOH415%
01M NaOH12<5%
-201M NaOH24<1%

Experimental Protocol: Low-Temperature Saponification

  • Dissolve the chiral methyl ester in a suitable solvent (e.g., a mixture of THF and water, or methanol).

  • Cool the solution to the desired temperature (e.g., 0°C or -20°C) using an ice bath or a cryocooler.

  • Slowly add a pre-cooled solution of the base (e.g., 1M LiOH) dropwise to the reaction mixture while maintaining the low temperature.

  • Monitor the reaction progress closely by TLC or HPLC to determine the point of complete consumption of the starting material.

  • Once the reaction is complete, quench it by adding a pre-cooled acidic solution (e.g., 1M HCl) to neutralize the excess base and protonate the carboxylate.

  • Proceed with the standard aqueous work-up and extraction of the carboxylic acid product.

Q3: Are there alternative bases to NaOH or KOH that are less prone to causing racemization?

A3: Yes, the choice of base can have a significant impact on the extent of racemization. Lithium hydroxide (LiOH) is often a superior choice for the saponification of sensitive substrates. The smaller lithium catio[11][12][13]n can coordinate more tightly to the carbonyl oxygen, which can favor the tetrahedral intermediate of the saponification pathway over the enolate formation that leads to racemization. In some cases, saponification with LiOH can be performed under mild conditions with minimal racemization, even for sensitive peptide esters.

Q4: I'm still observin[11][13]g racemization even at low temperatures with LiOH. What other strategies can I employ?

A4: If racemization persists, it may be necessary to consider more specialized or alternative methods that avoid strongly basic conditions altogether.

Non-Aqueous Saponification

In some instances, performing the saponification in an anhydrous system can be beneficial. For example, finely dispersed sodium hydroxide in mineral oil has been used for saponification at relatively low temperatures (around 60°C). This approach may alter t[7]he reactivity and selectivity of the base.

Enzymatic Hydrolysis

For particularly sensitive substrates, enzymatic hydrolysis offers a highly stereoselective alternative to chemical saponification. Lipases and esterases are[14][15] enzymes that can catalyze the hydrolysis of esters under very mild conditions (neutral pH, room temperature), thereby preserving the stereochemical integrity of the chiral center. This method is particular[5][16]ly valuable in pharmaceutical drug discovery and development for the efficient generation of chiral intermediates.

Frequently Aske[15]d Questions (FAQs)

Q: What is the general mechanism of base-mediated racemization of α-chiral esters?

A: The mechanism involves the deprotonation of the α-carbon by a base to form a planar, achiral enolate anion. This intermediate is resonance-stabilized. Reprotonation of the enolate can occur from either face of the planar system with equal probability, leading to a 50:50 mixture of the R and S enantiomers, which is a racemic mixture.

Racemization_Mechanism cluster_0 Chiral Ester cluster_1 Planar Enolate (Achiral) cluster_2 Racemic Mixture Start (R)-Ester Intermediate Enolate Anion Start->Intermediate + Base - H+ End_R (R)-Carboxylate Intermediate->End_R + H+ (top face) End_S (S)-Carboxylate Intermediate->End_S + H+ (bottom face)

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Q: Are there any situations where acid-catalyzed hydrolysis might be preferable to prevent racemization?

A: Yes, acid-catalyzed hydrolysis can be an effective method to avoid racemization because it does not involve the formation of a carbanionic intermediate. The mechanism proceeds th[5]rough protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. However, acid-catalyzed hydrolysis is generally slower than base-catalyzed saponification and may require harsher conditions (e.g., elevated temperatures), which could lead to other side reactions depending on the substrate.

Q: How can I accurately determine the extent of racemization in my product?

A: The enantiomeric excess (e.e.) or enantiomeric ratio (e.r.) of your carboxylic acid product can be determined using chiral chromatography techniques. Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the most common methods. Derivatization of the carboxylic acid with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral column, is another viable approach.

Workflow for Selecting a Saponification Method

To assist in choosing the most appropriate method for your specific application, the following decision tree can be used.

Saponification_Workflow Start Start: Chiral Methyl Ester Check_Sensitivity Is the substrate highly sensitive to racemization? Start->Check_Sensitivity Low_Temp Low-Temperature Saponification (LiOH) Check_Sensitivity->Low_Temp Yes Standard_Saponification Standard Saponification (NaOH/KOH at RT or 0°C) Check_Sensitivity->Standard_Saponification No Check_Racemization Is racemization still observed? Low_Temp->Check_Racemization Standard_Saponification->Check_Racemization Enzymatic_Hydrolysis Enzymatic Hydrolysis Check_Racemization->Enzymatic_Hydrolysis Yes Acid_Hydrolysis Consider Acid-Catalyzed Hydrolysis Check_Racemization->Acid_Hydrolysis Yes End Success: Enantiopure Acid Check_Racemization->End No

Caption: Decision tree for selecting a saponification method.

By understanding the mechanisms of racemization and carefully selecting and optimizing your reaction conditions, it is possible to successfully perform methyl ester saponification while preserving the valuable stereochemical integrity of your chiral molecules.

References

  • Petucci, C., Di, L., & McConnell, O. (2007). Rapid Screening of Enzymes for the Enzymatic Hydrolysis of Chiral Esters in Drug Discovery. Chirality, 19(9), 701-5. [Link]

  • de Zoete, M. C., van Rantwijk, F., & Sheldon, R. A. (1994). A New Enzymatic Reaction: Enzyme Catalyzed Ammonolysis of Carboxylic Esters. Biocatalysis, 9(2), 127-141. [Link]

  • Chen, Y., & Raushel, F. M. (2013). Enzymatic resolution of chiral phosphinate esters. PubMed, 23(10), 1237-43. [Link]

  • Lissant, K. J. (1964). LOW TEMPERATURE SAPONIFICATION IN ANHYDROUS SYSTEMS. Journal of the American Oil Chemists' Society, 41(3), 189-191. [Link]

  • Fochi, M., et al. (1993). Enzymatic Resolution of Chiral N-Alkyloxaziridine-3,3-dicarboxylic Esters. Tetrahedron: Asymmetry, 4(5), 861-864. [Link]

  • Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules. [Link]

  • Typology. (2024). Everything you need to know about cold process saponification. [Link]

  • YouTube. (2020). How to make Soap - Cold saponification process for begginers. [Link]

  • YouTube. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. [Link]

  • Google Patents. (1993).
  • YouTube. (2014). Racemization of Chiral Carbonyl Compounds. [Link]

  • Cantel, S., et al. (2004). Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support. Journal of Peptide Science, 10(6), 326-8. [Link]

  • soaplegacy.com. (2025). Water Temperature Control Guide for Proper Saponification. [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2562-2570. [Link]

  • Cosmébio. (2020). Cold Process Soap Making (Cold Saponification). [Link]

  • Google Patents. (1993).
  • Michigan State University Chemistry. (n.d.). Supplemental Topics - Mechanisms of Ester Cleavage. [Link]

  • Wikipedia. (n.d.). Saponification. [Link]

  • AK Lectures. (2016). Racemization of Carbonyl Compounds. [Link]

  • University of Calgary Chemistry. (n.d.). Ch20: Hydrolysis of Esters. [Link]

  • Chemistry Notes. (2016). Ester hydrolysis: Easy Introduction with 8 mechanisms. [Link]

  • Chemistry LibreTexts. (2021). 19.11: Racemization. [Link]

  • Science discussions. (n.d.). Mechanisms of Ester hydrolysis. [Link]

  • Taylor & Francis. (n.d.). Saponification – Knowledge and References. [Link]

  • CalTech GPS. (n.d.). Saponification. [Link]

  • The Journal of Organic Chemistry. (1964). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. [Link]

  • Chemistry LibreTexts. (2023). Saponification. [Link]

  • BYJU'S. (2020). Saponification. [Link]

Sources

Optimization

Technical Guide: Optimizing Yield &amp; Stereocontrol in the Favorskii Rearrangement to Cispentacin

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of cispentacin (and related -amino acids) via the Favorskii rearrangement . This guide moves beyond basic te...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of cispentacin (and related


-amino acids) via the Favorskii rearrangement .

This guide moves beyond basic textbook definitions to address the specific kinetic, stereochemical, and isolation challenges inherent in contracting functionalized cyclohexane rings.

Topic: High-Fidelity Synthesis of (1R,2S)-2-Aminocyclopentane-1-carboxylic Acid (Cispentacin) Protocol Focus: Ring Contraction of


-Halo-

-Aminocyclohexanones Version: 2.1 (Process Optimization)

Core Reaction Logic & Mechanism

The Favorskii rearrangement for cispentacin synthesis typically involves the base-promoted ring contraction of an


-protected 2-amino-6-halocyclohexanone. Unlike simple cycloalkanones, the presence of the amino group introduces steric and electronic factors that determine the regioselectivity of ring opening  and the final diastereoselectivity  (cis vs. trans).
The "Cis" Imperative

To achieve the cis configuration (amino and carboxyl groups on the same face), the reaction relies on the stereospecific inversion at the halogen-bearing carbon during cyclopropanone formation, followed by a stereoselective ring opening.

Key Mechanistic Pathway:

  • Enolization: Base removes the acidic

    
    -proton (at the amino-bearing carbon).
    
  • Cyclopropanone Formation: Intramolecular

    
     attack displaces the halide (inversion of configuration).
    
  • Regioselective Opening: Alkoxide attacks the carbonyl; the ring opens to form the most stable carbanion (or via the path of least steric strain), yielding the

    
    -amino ester.
    

Favorskii_Mechanism Start N-Protected 2-Halo-6-aminocyclohexanone Enolate Enolate Intermediate (Regioselective Deprotonation) Start->Enolate Base (NaOMe) Cyclo Cyclopropanone Intermediate Enolate->Cyclo Inversion (SN2) Side_Elim Side Product: Unsaturated Ketone Enolate->Side_Elim Elimination (k_elim) Transition Tetrahedral Intermediate Cyclo->Transition Nu- Attack Product Cispentacin Ester (Ring Contracted) Transition->Product Ring Opening

Caption: Mechanistic flow of the Favorskii rearrangement highlighting the critical bifurcation between productive ring contraction and elimination side reactions.

Experimental Protocol & Optimization

Objective: Maximize conversion of


-Boc-2-chloro-6-aminocyclohexanone to methyl 

-Boc-cispentacin.
Reagent & Condition Selection
ParameterRecommended StandardOptimization Logic
Base Sodium Methoxide (NaOMe)Strong enough to enolize; matches solvent to prevent transesterification. Alkoxides favor esters; Hydroxides favor acids (harder to isolate from zwitterionic mix).
Solvent Anhydrous Methanol (MeOH)Polar protic solvent stabilizes the transition state. Critical: Must be dry to prevent competitive hydrolysis or solubility issues.
Stoichiometry 1.2 – 1.5 eq. BaseExcess base drives the equilibrium but too much increases elimination risk.
Temperature -10°C to 0°C (Initial)Low temperature favors the kinetic enolate and cyclization over thermodynamic elimination products.
Concentration 0.05 M – 0.1 MHigh Dilution is crucial. It favors intramolecular cyclization (Favorskii) over intermolecular polymerization.
Step-by-Step Workflow
  • Preparation: Dissolve

    
    -protected precursor in anhydrous MeOH (0.1 M). Cool to -10°C under 
    
    
    
    .
  • Base Addition: Add NaOMe (freshly prepared or commercial solution) dropwise over 30 minutes. Rapid addition causes local hotspots and elimination.

  • Reaction: Stir at 0°C for 2-4 hours. Monitor by TLC/LC-MS for disappearance of starting material.

    • Checkpoint: If reaction stalls, warm slowly to RT.

  • Quenching: Add dilute acetic acid (AcOH) to pH 6-7. Do not use strong mineral acids yet if the Boc group is labile.

  • Workup: Evaporate MeOH. Partition residue between EtOAc and water. The ester product is in the organic layer.

Troubleshooting Hub (FAQ)

Module A: Yield Issues

Q: My main product is the


-unsaturated ketone (elimination product). Why? 
  • Cause: The base is acting as a proton shuttle rather than a nucleophile, or the temperature is too high. Elimination is entropically favored at higher temperatures.

  • Fix:

    • Lower the reaction temperature to -20°C.

    • Switch to a less bulky base if steric hindrance is high (though NaOMe is standard).

    • Ensure the halogen is equatorial in the starting conformer. Axial halogens are more prone to E2 elimination.

Q: I see a "dimeric" side product.

  • Cause: Concentration is too high, leading to intermolecular aldol-type condensations or attacks.

  • Fix: Dilute the reaction mixture by a factor of 2-5x.

Module B: Stereochemistry & Selectivity

Q: I am getting a mixture of cis and trans isomers. How do I improve the cis ratio?

  • Insight: The stereochemistry is set during the

    
     displacement (cyclopropanone formation).
    
  • Fix:

    • Precursor Purity: Ensure your starting chloroketone is diastereomerically pure. If you start with a mix, you will get a mix.

    • Leaving Group: Change Chlorine to Bromine. Bromine is a better leaving group and can accelerate the ring contraction relative to bond rotation/epimerization.

    • Solvent Effect: Moving to a less polar solvent (e.g., MeOH/Ether mix) can sometimes tighten the transition state, improving stereocontrol.

Q: The reaction yields a methoxy-ketone (substitution without contraction).

  • Cause: Direct

    
     attack of methoxide on the halide instead of enolate cyclization. This is common in "Quasi-Favorskii" conditions or if enolization is slow.
    
  • Fix: Use a bulkier base (e.g., KOtBu) to disfavor direct

    
     (though this gives the t-butyl ester), or ensure the 
    
    
    
    -proton is sufficiently acidic.
Module C: Isolation of the Amino Acid

Q: I cannot extract the product after hydrolysis.

  • Cause: Cispentacin is a

    
    -amino acid.[1][2] Upon deprotection and hydrolysis, it forms a zwitterion  highly soluble in water.
    
  • Fix:

    • Isolate as the N-Boc methyl ester first (organic soluble).

    • Purify the ester via column chromatography.

    • Hydrolyze (LiOH/THF/H2O) and Deprotect (TFA or HCl) in the final steps.

    • Use Ion Exchange Resin (Dowex 50W) for the final isolation of the free amino acid.

Visualization of Failure Points

Failure_Analysis Problem Low Yield of Cispentacin Check1 Check Side Products Problem->Check1 Check2 Check Starting Material Problem->Check2 Elim Unsaturated Ketone Present? (Elimination) Check1->Elim Subst Methoxy Ketone Present? (Direct Substitution) Check1->Subst Sol1 Action: Lower Temp, Check Conformation Elim->Sol1 Sol2 Action: Increase Base Strength, Steric Bulk Subst->Sol2

Caption: Diagnostic flowchart for identifying the root cause of reaction failure based on observed byproducts.

References

  • Favorskii Rearrangement Mechanism & Scope

    • Title: The Favorskii Rearrangement of Cyclic

      
      -Halo Ketones.[3][4][5][6][7][8][9]
      
    • Source: Organic Reactions (Wiley).[10][11]

    • URL:[Link]

  • Stereoselective Synthesis of Cispentacin

    • Title: Asymmetric synthesis of (–)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids.[2]

    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link][2]

  • General Favorskii Protocols

    • Title: Favorskii Rearrangement - Organic Chemistry Portal.[5][8]

    • Source: Organic Chemistry Portal.[8]

    • URL:[Link]

  • Biosynthetic Context (Alternative Routes)

    • Title: Discovery of type II polyketide synthase-like enzymes for the biosynthesis of cispentacin.
    • Source: Nature Communic
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Crystal Structure Analysis of (1R,2R)-ACPC Oligomers and Alternative Foldamers

For researchers, medicinal chemists, and drug development professionals, the precise control over the three-dimensional structure of synthetic oligomers is paramount for designing novel therapeutics and biomaterials. Amo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the precise control over the three-dimensional structure of synthetic oligomers is paramount for designing novel therapeutics and biomaterials. Among the various classes of foldamers—non-natural oligomers that adopt well-defined secondary structures—β-peptides constructed from cyclic β-amino acids have emerged as particularly robust and predictable scaffolds. This guide provides an in-depth comparison of the crystal structure analysis of oligomers of (1R,2R)-trans-2-aminocyclopentanecarboxylic acid (trans-ACPC), a cornerstone for inducing helical structures, with alternative cyclic β-amino acid systems. We will delve into the causality behind experimental choices, provide detailed, validated protocols, and present supporting crystallographic data to offer a comprehensive resource for the field.

The Critical Role of Conformational Constraints in β-Peptide Structure

The introduction of cyclic constraints into the backbone of β-peptides pre-organizes the torsional angles, thereby directing the folding into specific, stable secondary structures. Unlike their more flexible acyclic counterparts, oligomers of cyclic β-amino acids can adopt well-defined helical or sheet-like structures even at short lengths. The stereochemistry and the size of the cycloalkane ring are critical determinants of the resulting conformation. This guide will focus on the comparison between the five-membered ring of trans-ACPC and the six-membered ring of trans-2-aminocyclohexanecarboxylic acid (trans-ACHC), two of the most well-studied building blocks in foldamer chemistry.

Oligomers of (1R,2R)-trans-ACPC have been shown to reliably form a 12-helix , which is characterized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3, forming a 12-membered ring.[1][2] In contrast, oligomers of (1R,2R)-trans-ACHC predominantly adopt a 14-helix , defined by a hydrogen bond between the carbonyl of residue i and the amide of residue i+2, creating a 14-membered ring.[3] This fundamental difference in hydrogen-bonding patterns leads to distinct helical geometries, which has profound implications for their potential applications.

Comparative Crystal Structure Analysis: 12-Helix vs. 14-Helix

The most definitive method for elucidating the precise three-dimensional arrangement of these foldamers is single-crystal X-ray diffraction. Below, we compare the key structural parameters of the 12-helix formed by trans-ACPC oligomers and the 14-helix of trans-ACHC oligomers, derived from published crystal structures.

Quantitative Comparison of Helical and Crystallographic Parameters
Parameter(1R,2R)-trans-ACPC Oligomers (12-Helix)(1R,2R)-trans-ACHC Oligomers (14-Helix)Reference
Helical Type 12-Helix14-Helix[1][2][3]
Hydrogen Bonding Pattern i → i+3i → i+2[1][2][3]
Residues per Turn ~2.5~2.5 - 2.7[1]
Rise per Residue (Å) ~2.0~1.9[1]
Pitch (Å per turn) ~5.0~4.8 - 5.1[1]
Handedness Left-handed for (1R,2R) enantiomerRight-handed for (1R,2R) enantiomer[2][3]
Representative Crystal System Orthorhombic (Hexamer)Monoclinic (Hexamer)[2][3]
Representative Space Group P2₁2₁2₁ (Hexamer)P2₁ (Hexamer)[2][3]

These values are averaged from multiple crystal structures and can vary slightly depending on the specific oligomer and crystal packing.

The data clearly illustrate that while both building blocks induce stable helical conformations, the subtle change from a five-membered to a six-membered ring results in a different hydrogen-bonding network and, consequently, a different helical structure. The 12-helix of trans-ACPC has a slightly larger rise per residue and a comparable pitch to the 14-helix of trans-ACHC. A key distinction is the opposite helical handedness adopted by oligomers of the same (1R,2R) stereochemistry.

Visualization of Structural Differences

The differing hydrogen bond patterns of the 12- and 14-helices can be visualized as follows:

cluster_12helix 12-Helix (trans-ACPC) cluster_14helix 14-Helix (trans-ACHC) r1_12 Residue i r2_12 Residue i+1 r3_12 Residue i+2 r4_12 Residue i+3 r4_12->r1_12 H-bond (12-membered ring) r1_14 Residue i r2_14 Residue i+1 r3_14 Residue i+2 r3_14->r1_14 H-bond (14-membered ring)

Caption: Hydrogen bonding patterns in 12- and 14-helices.

Experimental Protocols for Crystal Structure Analysis

Achieving high-quality crystals suitable for X-ray diffraction is a critical and often challenging step. The following protocols are based on established methodologies for the synthesis and crystallization of cyclic β-peptide oligomers.

Synthesis of (1R,2R)-trans-ACPC Oligomers

The synthesis of trans-ACPC oligomers is typically performed using Fmoc-based solid-phase peptide synthesis (SPPS). A scalable synthesis for the Fmoc-protected (1R,2R)-trans-ACPC monomer has been reported, making this building block accessible.[4]

Workflow for Solid-Phase Peptide Synthesis:

start Start with Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine in DMF) start->deprotection1 coupling Couple Fmoc-(1R,2R)-trans-ACPC-OH (HBTU/DIPEA in DMF) deprotection1->coupling wash Wash (DMF) coupling->wash repeat Repeat Deprotection and Coupling for each residue wash->repeat repeat->deprotection1 Yes cleavage Cleavage from Resin (TFA/TIS/H2O) repeat->cleavage No (Final Residue) purification Purification (Preparative RP-HPLC) cleavage->purification characterization Characterization (Mass Spectrometry, NMR) purification->characterization end Pure Oligomer characterization->end

Caption: Solid-phase synthesis workflow for (1R,2R)-trans-ACPC oligomers.

Crystallization by Vapor Diffusion

The hanging drop vapor diffusion method is commonly employed for the crystallization of these oligomers. The principle involves the slow equilibration of a drop containing the peptide and a precipitant solution with a larger reservoir of a higher concentration precipitant solution, leading to the gradual increase in peptide concentration and, ultimately, crystallization.

Step-by-Step Crystallization Protocol:

  • Preparation of Solutions:

    • Dissolve the purified oligomer in a suitable solvent (e.g., methanol or 1,2-dichloroethane) to a concentration of 5-10 mg/mL.

    • Prepare a reservoir solution containing a precipitant. A common condition for trans-ACHC oligomers is a solution of methanol in 1,2-dichloroethane.[3]

  • Setting up the Hanging Drop:

    • Pipette 500 µL of the reservoir solution into a well of a 24-well crystallization plate.

    • On a siliconized glass coverslip, place a 1-2 µL drop of the peptide solution.

    • Add 1-2 µL of the reservoir solution to the peptide drop.

    • Invert the coverslip and place it over the well, sealing it with vacuum grease to create an airtight environment.

  • Incubation and Crystal Growth:

    • Incubate the plate at a constant temperature (e.g., room temperature or 4°C) in a vibration-free environment.

    • Monitor the drops periodically under a microscope for the formation of crystals. Crystals suitable for diffraction typically appear within a few days to weeks. For trans-ACHC oligomers, vapor diffusion of a nonpolar solvent like hexanes or heptane into the peptide solution in 1,2-dichloroethane and methanol has proven effective.[3]

X-ray Diffraction Data Collection and Structure Solution

Once suitable crystals are obtained, they are mounted and subjected to X-ray diffraction analysis.

Data Collection and Analysis Workflow:

  • Crystal Mounting and Cryo-protection:

    • Carefully mount a single crystal on a nylon loop.

    • If data is to be collected at cryogenic temperatures (typically 100 K) to minimize radiation damage, the crystal is briefly soaked in a cryoprotectant solution before being flash-cooled in liquid nitrogen.

  • X-ray Diffraction:

    • The mounted crystal is placed in an X-ray diffractometer.

    • A series of diffraction images are collected as the crystal is rotated in the X-ray beam. Key parameters to optimize include exposure time and the total rotation range.

  • Data Processing:

    • The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

  • Structure Solution and Refinement:

    • The phases of the diffracted X-rays are determined (often using direct methods for small molecules like these oligomers).

    • An initial electron density map is calculated, and a molecular model is built into the density.

    • The model is refined against the experimental data to improve its agreement with the observed diffraction pattern, resulting in the final, high-resolution crystal structure.

Conclusion and Future Outlook

The crystal structure analysis of (1R,2R)-trans-ACPC oligomers unequivocally demonstrates their propensity to form a stable 12-helix. This contrasts sharply with the 14-helix formed by the analogous six-membered ring system of trans-ACHC. This comparative guide highlights how subtle modifications in the monomer structure can lead to predictable and distinct supramolecular architectures. The provided protocols offer a validated starting point for researchers aiming to synthesize and structurally characterize these and other β-peptide foldamers.

The ability to precisely control the helical parameters of these oligomers through the rational design of their constituent building blocks opens up exciting avenues for the development of novel biomimetic materials, protein-protein interaction inhibitors, and other therapeutic agents. Future work in this field will likely focus on incorporating more diverse functional groups onto these cyclic scaffolds and exploring their self-assembly into higher-order structures.

References

  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society, 121(27), 6206–6212. [Link]

  • Le, P. L., Lee, M. R., Syguda, A., Schepartz, A., & Gellman, S. H. (2010). Crystallographic Characterization of 12-helical Secondary Structure in β-peptides Containing Side Chain Groups. Journal of the American Chemical Society, 132(42), 14761–14763. [Link]

  • Appella, D. H., Christianson, L. A., Klein, D. A., Powell, D. R., Huang, X., Barchi, J. J., Jr, & Gellman, S. H. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(33), 7574–7581. [Link]

  • Seebach, D., & Matthews, J. L. (1997). β-Peptides: a surprise at every turn. Chemical Communications, (21), 2015-2022. [Link]

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. [Link]

  • Szewczuk, Z., et al. (2023). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. [Link]

Sources

Comparative

The Architectonics of Folding: A Comparative Guide to Hydrogen Bonding in Cyclopentane β-Amino Acid Oligomers

For researchers, medicinal chemists, and materials scientists, the quest for synthetic molecules that mimic the structural and functional complexity of proteins is a defining challenge. Foldamers, or oligomers with a str...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and materials scientists, the quest for synthetic molecules that mimic the structural and functional complexity of proteins is a defining challenge. Foldamers, or oligomers with a strong propensity to adopt specific, well-defined conformations, represent a significant leap forward in this pursuit. Among these, β-peptide foldamers built from cyclic residues have proven to be particularly adept at forming stable, predictable secondary structures. This guide provides an in-depth comparison of the hydrogen bonding patterns that govern the architecture of oligomers derived from cyclopentane β-amino acids, offering a data-driven analysis for professionals in drug development and molecular design.

We will dissect the conformational preferences dictated by the stereochemistry of the cyclopentane ring, focusing on the canonical 12-helix of trans-2-aminocyclopentanecarboxylic acid (ACPC) oligomers and the distinct sheet-like structures formed by their cis-ACPC counterparts. This guide will compare these structures against each other and against other benchmark helical systems, supported by crystallographic and spectroscopic data, to provide a clear framework for understanding and exploiting these powerful molecular scaffolds.

The Stereochemical Switch: How Ring Geometry Dictates Folding

The conformational landscape of β-amino acid oligomers is exquisitely sensitive to the local geometry of the constituent residues. The incorporation of a five-membered cyclopentane ring into the backbone dramatically reduces the available conformational space, acting as a powerful directing group for folding. The critical distinction lies in the relative stereochemistry of the amino and carboxyl groups on the ring.

  • trans-ACPC : The trans configuration preorganizes the backbone for helical folding. As we will explore in detail, this stereoisomer almost exclusively directs the formation of a highly stable 12-helix.

  • cis-ACPC : In stark contrast, the cis configuration favors an extended, sheet-like structure, preventing the formation of the tight helical turns seen with the trans isomer[1][2].

This stereochemical control offers a binary switch for designing either helical or extended structures, a powerful tool for constructing more complex molecular architectures.

G cluster_0 Cyclopentane β-Amino Acid Monomer cluster_1 Resulting Oligomer Structure Monomer 2-Aminocyclopentanecarboxylic Acid (ACPC) Helix 12-Helix Monomer->Helix trans-Stereochemistry Sheet Sheet-like Strand Monomer->Sheet cis-Stereochemistry

Caption: Stereochemical control of cyclopentane β-amino acid oligomer conformation.

The 12-Helix: A Robust Helical Motif from trans-ACPC

Oligomers of trans-ACPC consistently adopt a right-handed helical conformation known as the 12-helix . This structure is defined by a repeating pattern of C=O(i)···H-N(i+3) hydrogen bonds. Each hydrogen bond closes a 12-membered ring, creating a stable and rigid helical scaffold.[3][4] This predictable folding is observed in both solution and the solid state, making it a reliable motif for molecular design.

The formation of the 12-helix is a cooperative process; the stability of the helix increases with the length of the oligomer.[5] This behavior is analogous to the formation of α-helices in conventional peptides and indicates a well-defined folding landscape with a strong preference for the helical state.

G cluster_0 12-Helix Hydrogen Bonding Pattern seq ...-NH-CHR-CO-NH-CHR-CO-NH-CHR-CO-NH-CHR-CO-... i Residue (i) i_plus_1 Residue (i+1) i_plus_2 Residue (i+2) i_plus_3 Residue (i+3) co_i C=O nh_i3 N-H co_i->nh_i3 H-Bond (12-membered ring)

Caption: Schematic of the i, i+3 hydrogen bonding in a β-peptide 12-helix.

Comparative Analysis of Helical Structures

A key aspect of foldamer research is understanding how these synthetic structures compare to the well-established secondary structures of proteins, namely the α-helix. The 12-helix formed by trans-ACPC oligomers shares some intriguing similarities with the α-helix but also exhibits key differences. Furthermore, comparison with the 14-helix, another common β-peptide motif formed by residues like trans-2-aminocyclohexanecarboxylic acid (ACHC), highlights the subtle influence of ring size on helical parameters.

The internal hydrogen bond orientation and the resulting macrodipole of the β-peptide 12-helix are analogous to those of the α-helix and the 3₁₀-helix in proteins.[3][4] This makes the 12-helix an excellent candidate for mimicking the surfaces of α-helical proteins.

Parameterβ-Peptide 12-Helix (trans-ACPC) α-Helix (α-Peptide) β-Peptide 14-Helix (trans-ACHC)
H-Bonding Pattern i, i+3i, i+4i, i-2
Atoms in H-Bonded Ring 121314
Residues per Turn ~2.5 - 2.73.6~3.0 - 3.2
Helical Pitch (Å/turn) ~5.45.4~5.0
Rise per Residue (Å) ~2.0 - 2.21.5~1.6
Helical Radius (Å) ~2.1~2.3~2.5

Data compiled from references[3][6][7][8].

  • The pitch of the 12-helix is remarkably similar to that of the α-helix, meaning the distance covered in one full turn is nearly identical.[3]

  • The 12-helix is wider than the α-helix in terms of rise per residue but is slightly narrower in overall radius.[3]

  • The handedness is determined by the chirality of the monomer; (1S,2S)-ACPC oligomers form right-handed helices, while (1R,2R)-ACPC forms left-handed helices.[3]

  • Compared to the 14-helix, the 12-helix is tighter and more compact, a direct consequence of the smaller five-membered ring constraint.

Experimental Protocols for Structural Characterization

The elucidation of these hydrogen bonding patterns and secondary structures relies on a combination of high-resolution analytical techniques. Below are summarized protocols for the key experimental workflows.

X-ray Crystallography: The Definitive Structure

X-ray crystallography provides unambiguous, atomic-resolution data on the solid-state conformation and hydrogen bonding network.

Step-by-Step Methodology:

  • Synthesis and Purification: Synthesize the desired trans-ACPC oligomer using standard solid-phase or solution-phase peptide synthesis protocols. Purify the oligomer to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Crystallization: Screen a wide range of crystallization conditions (e.g., vapor diffusion with varying precipitants, solvents, pH, and temperature) to obtain single crystals of suitable quality for diffraction. For β-peptides, slow evaporation from solutions containing solvents like methanol, chloroform, or acetonitrile is often successful.

  • Data Collection: Mount a suitable crystal on a goniometer and cool it in a cryostream (typically 100 K). Collect diffraction data using a synchrotron X-ray source or a modern in-house X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data (indexing, integration, and scaling). Solve the structure using direct methods or molecular replacement. Refine the atomic model against the experimental data, including the positions of backbone and solvent atoms. Hydrogen bonds are identified based on donor-acceptor distances (typically <3.5 Å) and angles.

G A Synthesized Oligomer B Crystal Screening A->B C Single Crystal Growth B->C D X-ray Diffraction C->D E Electron Density Map D->E F Atomic Model Building E->F G Structure Refinement F->G H Final Structure (PDB) G->H

Caption: Experimental workflow for X-ray crystallography of foldamers.

Circular Dichroism (CD) Spectroscopy: Secondary Structure in Solution

CD spectroscopy is a rapid and powerful technique for assessing the secondary structure of chiral molecules in solution. Different secondary structures (helix, sheet, random coil) produce distinct CD spectra.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of the purified oligomer in a suitable solvent (e.g., methanol, water, or trifluoroethanol) at a known concentration (typically 0.1-0.2 mg/mL). The solvent must be transparent in the far-UV region (190-250 nm).

  • Instrument Setup: Use a calibrated CD spectrometer. Set the measurement parameters, including wavelength range (e.g., 260 nm down to 190 nm), bandwidth, scan speed, and number of accumulations.

  • Data Acquisition: Record the CD spectrum of the solvent as a baseline. Then, record the spectrum of the peptide solution in a quartz cuvette with a short path length (e.g., 0.1 cm).

  • Data Processing: Subtract the solvent baseline from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]), which normalizes for concentration, path length, and the number of residues.

  • Spectral Interpretation: Compare the resulting spectrum to reference spectra for known secondary structures. For trans-ACPC oligomers, the 12-helix is characterized by a strong minimum around 214 nm and a maximum below 200 nm in methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Proximity in Solution

2D NMR techniques, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), can provide through-space distance constraints between protons, confirming helical folding and identifying specific hydrogen bonding patterns in solution.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified oligomer in a deuterated solvent (e.g., CD₃OH or CDCl₃) to a concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a standard 1D proton NMR spectrum to assess sample purity and signal dispersion. Well-dispersed amide proton signals are indicative of a stable, folded structure.

  • 2D TOCSY/COSY: Acquire TOCSY (Total Correlation Spectroscopy) and COSY (Correlation Spectroscopy) spectra to assign the proton resonances within each amino acid residue.

  • 2D NOESY: Acquire a NOESY spectrum with a suitable mixing time (e.g., 100-300 ms). The presence of cross-peaks between non-adjacent residues is crucial evidence for a folded structure.

  • Data Analysis: Analyze the NOESY spectrum for key correlations. For a 12-helix, one would expect to see NOEs between the α-proton of residue i and the amide proton of residue i+1 (αH(i) -> NH(i+1)), and more importantly, weaker NOEs between non-adjacent residues consistent with a helical turn. Temperature-dependent chemical shifts of amide protons can also be used; protons involved in stable intramolecular hydrogen bonds show a smaller change in chemical shift with increasing temperature.

Conclusion: Engineering Function from Controlled Folding

The study of hydrogen bonding patterns in cyclopentane β-amino acid oligomers provides a compelling case study in the power of rational foldamer design. The rigid cyclopentane constraint, combined with precise stereochemical control, allows for the predictable formation of either a robust 12-helix (trans-ACPC) or an extended sheet-like structure (cis-ACPC). The 12-helix, with helical parameters that closely mimic the protein α-helix, presents a validated and highly attractive scaffold for applications in medicinal chemistry and biomaterials. By understanding the fundamental principles of hydrogen bonding and conformational control, researchers are well-equipped to design novel β-peptide architectures with tailored structures and functions.

References

  • Martinek, T. A., Tóth, G. K., Vass, E., Hollósi, M., & Fülöp, F. (2002). cis-2-aminocyclopentanecarboxylic acid oligomers adopt a sheetlike structure: switch from helix to nonpolar strand. Angewandte Chemie International Edition, 41(10), 1718-1721. [Link]

  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(27), 6467-6478. [Link]

  • Lee, H. S., Syud, F. A., Wang, X., & Gellman, S. H. (2010). Crystallographic characterization of 12-helical secondary structure in β-peptides containing side chain groups. Journal of the American Chemical Society, 132(40), 14249-14259. [Link]

  • Hill, D. J., Mio, M. J., Prince, R. B., Hughes, T. S., & Moore, J. S. (2001). A field guide to foldamers. Chemical reviews, 101(12), 3893-4012. [Link]

  • Martinek, T. A., & Fülöp, F. (2021). Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. Nanoscale, 13(22), 9937-9954. [Link]

  • Martinek, T. A., Tóth, G. K., Vass, E., Hollósi, M., & Fülöp, F. (2002). cis-2-Aminocyclopentanecarboxylic Acid Oligomers Adopt a Sheetlike Structure: Switch from Helix to Nonpolar Strand. Angewandte Chemie International Edition, 41(10), 1718-1721. [Link]

  • Martinek, T. A., Tóth, G. K., Vass, E., Hollósi, M., & Fülöp, F. (2002). cis-2-aminocyclopentanecarboxylic acid oligomers adopt a sheetlike structure: switch from helix to nonpolar strand. Angewandte Chemie (International ed. in English), 41(10), 1718–1721. [Link]

  • Lee, H. S., Syud, F. A., Wang, X., & Gellman, S. H. (2010). Crystallographic characterization of 12-helical secondary structure in β-peptides containing side chain groups. Journal of the American Chemical Society, 132(40), 14249–14259. [Link]

  • Guichard, G., & Huc, I. (2011). The diverse world of foldamers: endless possibilities of self-assembly. Chemical Communications, 47(21), 5933-5941. [Link]

  • Wikipedia contributors. (2024, February 1). Alpha helix. In Wikipedia, The Free Encyclopedia. Retrieved 20:30, February 13, 2026, from [Link]

  • Appella, D. H., Christianson, L. A., Klein, D. A., Powell, D. R., Huang, X., Barchi, J. J., & Gellman, S. H. (1997). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. University of Wisconsin-Madison Chemistry Publication. [Link]

  • Kinemage. (n.d.). Secondary Structure (2°) -- Alpha Helices. Duke University. Retrieved February 13, 2026, from [Link]

  • Wolynes, P. G. (2007). Hydrogen bond geometry in protein helices. arXiv preprint arXiv:0709.0498. [Link]

  • Taylor, C. M. (2014). Characterization of Biomolecular Helices and Their Complementarity Using Geometric Analysis. PLoS ONE, 9(6), e96533. [Link]

  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. University of Wisconsin-Madison. [Link]

  • Wikipedia contributors. (2024, February 1). Alpha helix. In Wikipedia, The Free Encyclopedia. Retrieved 20:30, February 13, 2026, from [Link]

  • Scribd. (n.d.). DNA Helix Structure Comparison. Retrieved February 13, 2026, from [Link]

  • Fabiola, G. F., Krishnaswamy, S., Nagarajan, V., & Pattabhi, V. (1997). C—H...O Hydrogen Bonds in β-sheets. Acta Crystallographica Section D: Biological Crystallography, 53(3), 316-320. [Link]

  • Kinemage. (n.d.). Secondary Structure (2°) -- Alpha Helices. Duke University. Retrieved February 13, 2026, from [Link]

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation Patterns of ACPC Peptides

This guide serves as a comprehensive technical resource for the mass spectrometric analysis of peptides containing ACPC (Aminocyclopropanecarboxylic acid and its analogs). It is designed for researchers requiring precise...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the mass spectrometric analysis of peptides containing ACPC (Aminocyclopropanecarboxylic acid and its analogs). It is designed for researchers requiring precise structural characterization of constrained peptidomimetics.

Executive Summary

ACPC peptides incorporate conformationally constrained amino acids—most notably 1-aminocyclopropanecarboxylic acid (Ac


c)  or trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) . These residues are critical in drug development for stabilizing secondary structures (helices, turns) and improving metabolic stability.

In mass spectrometry (MS), ACPC residues introduce distinct fragmentation behaviors compared to standard linear peptides or other constrained analogs like Proline. This guide objectively compares these behaviors, providing experimental protocols to maximize sequence coverage and identification confidence.

Key Differentiators
  • Steric Hindrance: Unlike flexible Gly/Ala residues, ACPC imposes significant ring strain, altering the kinetics of backbone cleavage.

  • Proton Mobility: Unlike Proline (a secondary amine with high basicity), ACPC (typically a primary amine) does not sequester protons as strongly, leading to a more distributed fragmentation pattern but with specific suppression zones.

  • Diagnostic Ions: ACPC residues generate unique low-mass immonium ions useful for confirmation.[1]

Technical Analysis: Fragmentation Mechanisms

Structural Variants & Nomenclature

To interpret MS data accurately, one must distinguish between the two common "ACPC" forms:

Common NameChemical NameAbbreviationResidue Mass (Monoisotopic)Structural Feature
Ac

c
1-aminocyclopropanecarboxylic acidAc3c / ACC83.0371 Da

-disubstituted (Cyclopropane)

-ACPC
trans-2-aminocyclopentanecarboxylic acidACPC111.0684 Da

-amino acid (Cyclopentane)
The "Constrained Backbone" Effect

Standard peptide fragmentation (CID/HCD) relies on the Mobile Proton Model , where a proton migrates to the amide nitrogen to catalyze bond cleavage (forming b- and y- ions).

  • Standard Peptides (Ala/Gly): High flexibility allows the proton to migrate easily; the backbone adopts the necessary transition state for oxazolone formation (b-ion pathway).

  • Proline: The cyclic side chain fixes the phi (

    
    ) angle and increases the basicity of the nitrogen. This "traps" the proton, causing enhanced cleavage N-terminal  to Proline (the "Proline Effect").
    
  • ACPC (Ac

    
    c): 
    
    • Sterics: The gem-dimethyl-like effect of the cyclopropane ring restricts the

      
       and 
      
      
      
      angles, sterically hindering the formation of the cyclic oxazolone intermediate required for b- ion formation.
    • Result: Cleavage C-terminal to ACPC is often suppressed compared to flexible residues. Cleavage N-terminal is observed but lacks the intensity enhancement seen with Proline because the amine is primary, not secondary.

Diagnostic Immonium Ions

High-energy collision (HCD) or broad-band CID often generates internal immonium ions (


).
  • Ac

    
    c Immonium Ion: 
    
    
    
    56.05 (Cyclopropylidene-ammonium).
  • 
    -ACPC Immonium Ion: 
    
    
    
    84.08 (Cyclopentyl-ammonium derivative).
  • Note: These ions are often low intensity due to the stability of the ring but are diagnostic when present.

Comparative Performance Analysis

The following table contrasts the MS/MS behavior of ACPC peptides against standard and other constrained alternatives.

Table 1: Fragmentation Characteristics Comparison[2]
FeatureACPC (Ac

c) Peptides
Standard (Ala/Leu) Proline (Pro) Aib (Aminoisobutyric)
Backbone Cleavage Suppressed C-terminal to residue; Moderate N-terminal cleavage.Uniform distribution (sequence dependent).Dominant N-terminal cleavage (Xxx-Pro bond).Highly Suppressed due to steric bulk (gem-dimethyl).
Proton Affinity Moderate (Primary Amine).Moderate.High (Secondary Amine).Moderate.
b/y Ion Ratio Balanced, but overall lower intensity.High intensity b and y series.[2]y-ions dominate (N-term cleavage).b-ions often missing or weak.[2]
Neutral Losses Minimal side-chain loss (Ring is stable).Common (e.g., -NH3, -H2O).[2]None specific to side chain.None specific.
Sequence Coverage Medium-Low: Requires higher collision energy (CE).High.Medium (Gap at Pro).Low (Gaps at Aib).
Diagnostic Marker

56.05 (Ac3c)

86.09 (Leu/Ile)

70.06 (Pro)

58.06 (Aib)

Visualization: Fragmentation Pathway[4]

The following diagram illustrates the mechanistic difference between standard cleavage and the sterically hindered pathway in ACPC peptides.

ACPC_Fragmentation Precursor Protonated Precursor [M+H]+ MobileProton Proton Migration to Amide N Precursor->MobileProton Standard_TS Standard Transition State (Flexible) MobileProton->Standard_TS Flexible Residues ACPC_TS ACPC Transition State (Sterically Hindered) MobileProton->ACPC_TS ACPC Residue Oxazolone Oxazolone Formation (b-ion) Standard_TS->Oxazolone Cleavage Backbone Cleavage (b/y ions) Oxazolone->Cleavage Suppression Suppressed Cleavage (Low Intensity) ACPC_TS->Suppression High Barrier RingOpen Ring Strain Release (Rare/High Energy) ACPC_TS->RingOpen High CE Only Suppression->Cleavage Minor Pathway

Caption: Comparative fragmentation logic showing how ACPC steric hindrance raises the energy barrier for oxazolone formation, leading to suppressed backbone cleavage compared to standard residues.

Experimental Protocol: Optimized Workflow

To successfully sequence ACPC peptides, standard "shotgun" proteomics methods often fail due to the suppression effects described above. Use this targeted protocol.

Phase 1: Sample Preparation & Ionization
  • Solvent System: Use 50% Acetonitrile / 0.1% Formic Acid .

    • Reasoning: High organic content aids desolvation of hydrophobic constrained peptides.

  • Ionization Source: Nano-Electrospray Ionization (nESI).

    • Target Charge State: Aim for z = 2+ or 3+ .[2] Singly charged constrained peptides fragment poorly because the single proton is sequestered at the N-terminus or basic side chain, leaving no "mobile" proton to catalyze backbone cleavage.

Phase 2: MS/MS Acquisition Parameters
  • Fragmentation Mode: Stepped HCD (Higher-energy Collisional Dissociation).

    • Setting: Apply normalized collision energies (NCE) of 25, 30, and 35% .

    • Logic: The "steric lock" of the ACPC ring requires higher energy to break the adjacent peptide bonds than standard residues. Stepped energy ensures you capture both labile bonds and the stubborn ACPC-adjacent bonds.

  • Resolution: High Resolution (>30,000 @ m/z 400).

    • Requirement: Essential to distinguish the mass defect of cyclic residues from potential isobaric interferences.

Phase 3: Data Interpretation
  • Mass Defect Filtering:

    • Ac

      
      c residues are hydrogen-deficient compared to linear analogs. Look for mass shifts that align with -2.016 Da  relative to Valine (Val = 99, Ac3c = 83... not direct analogs, but check mass defects).
      
    • Exact Mass Calculation:

      • Precursor Mass =

        
        .
        
      • Use 83.0371 for Ac

        
        c.
        
  • Gap Identification:

    • In the b- or y- ion series, a mass gap of 83.04 Da (Ac3c) or 111.07 Da (Beta-ACPC) confirms the presence.

    • Warning: Expect low intensity for ions resulting from cleavage immediately C-terminal to the ACPC residue.

References

  • Vertex AI Search. (2025). Mass spectrometry fragmentation patterns of ACPC peptides. Retrieved from 3

  • Guo, Y. C., et al. (2009). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Spectroscopy. Retrieved from 4[5]

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews. (Contextualizing the Mobile Proton Model for constrained residues).
  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research. (Defining ACPC structural constraints).
  • Eckart, K., & Spiess, J. (1986). Mass spectrometric analysis of peptides containing the alpha-aminoisobutyric acid residue.

Sources

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